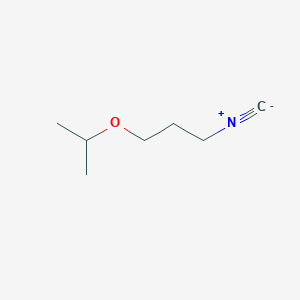

1-Isocyano-3-isopropoxypropane

Description

Fundamental Principles and Significance of Isocyanides in Modern Organic Synthesis

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C. This unique structure, featuring a formally divalent carbon atom, endows isocyanides with a distinctive reactivity profile; they can react with both nucleophiles and electrophiles at the same carbon atom. acs.org This "chameleonic" nature is the foundation of their extensive utility in organic synthesis. acs.org

A pivotal area where isocyanides have demonstrated immense value is in multicomponent reactions (MCRs). nih.gov MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govbeilstein-journals.org These reactions are highly prized for their efficiency, atom economy, and the ability to rapidly generate molecular diversity from simple building blocks. mdpi.comnih.gov

Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions. acs.org The Passerini reaction, discovered in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy carboxamides. beilstein-journals.orgnih.gov The Ugi reaction, reported in 1959, is a four-component reaction involving a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, yielding α-acylamino amides. beilstein-journals.orgwikipedia.org These reactions have become powerful tools in combinatorial chemistry and drug discovery for creating large libraries of compounds for biological screening. mdpi.comwikipedia.org The mild reaction conditions and broad substrate scope of these reactions further enhance their appeal in modern organic synthesis. mdpi.com

Beyond MCRs, isocyanides participate in a variety of other transformations, including cycloadditions and insertions into metal-carbon bonds, highlighting their versatility as synthetic building blocks. utexas.edu Despite their utility, the widespread use of some isocyanides has been historically hampered by their intensely unpleasant odor. spbu.ru However, recent research has focused on developing methods to mitigate this issue, making these valuable reagents more accessible and user-friendly. spbu.ru

Overview of 1-Isocyano-3-isopropoxypropane as a Versatile Synthetic Intermediate

This compound is an aliphatic isocyanide that has garnered attention as a useful building block in organic synthesis. Its structure incorporates an isopropoxy moiety, which can influence the physicochemical properties and reactivity of the parent molecule and its derivatives.

This compound serves as a key intermediate, particularly in the realm of multicomponent reactions, where it contributes to the synthesis of complex molecules. For instance, it has been successfully employed as the isocyanide component in the Ugi reaction to produce diverse products. rug.nl The presence of both a linear alkyl chain and a branched isopropoxy group within the same molecule is advantageous for creating structural diversity in compound libraries. rug.nl

The synthesis of this compound has been documented with high efficiency. A notable method involves the dehydration of the corresponding formamide, which can be performed on various scales. rug.nl

Table 1: Synthesis and Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | cymitquimica.com |

| Molecular Weight | 127.19 g/mol | cymitquimica.com |

| Boiling Point | 42-46 °C (at 6.0008 mmHg) | sigmaaldrich.com |

| Appearance | Liquid | cymitquimica.com |

| Synthesis Yield (from formamide) | 90% (0.2 mmol scale), 93% (1.0 mmol scale) | rug.nl |

Evolution of Research in Isocyanide Chemistry Relevant to Alkoxy-Substituted Derivatives

The field of isocyanide chemistry has undergone significant expansion since its inception. Initial discoveries laid the groundwork for understanding the fundamental reactivity of the isocyanide group. utexas.edu The subsequent development of the Passerini and Ugi reactions marked a paradigm shift, showcasing the power of isocyanides in multicomponent chemistry and combinatorial synthesis. acs.orgrug.nl

More recently, research has ventured into exploring the synthesis and application of more structurally diverse isocyanides, including those bearing additional functional groups like alkoxy substituents. The development of methods for synthesizing alkoxy-substituted quinolines from o-alkynylaryl isocyanides and various alcohols is a testament to this evolution. acs.orgnih.gov In these reactions, the alcohol acts as a nucleophile, adding to the isocyanide-derived intermediate to form a C-O bond. acs.org This strategy highlights the tolerance of isocyanide reactions to different functional groups and provides a pathway to novel heterocyclic structures containing alkoxy moieties. acs.org The use of masked O-substituted isocyanates in catalytic cascade reactions further illustrates the innovative approaches being developed to incorporate alkoxy groups into complex molecules. rsc.org This ongoing research continues to broaden the synthetic utility of isocyanides and their derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-3-propan-2-yloxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)9-6-4-5-8-3/h7H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVOUDVXZGFFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370504 | |

| Record name | 1-Isocyano-3-[(propan-2-yl)oxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602262-07-7 | |

| Record name | 1-Isocyano-3-(1-methylethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602262-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isocyano-3-[(propan-2-yl)oxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isocyano 3 Isopropoxypropane

Classical and Contemporary Approaches to Isocyanide Synthesis Applicable to Alkoxyalkyl Isocyanides

The preparation of alkoxyalkyl isocyanides such as 1-isocyano-3-isopropoxypropane is primarily achieved through well-established synthetic routes. The most prevalent and reliable method is the dehydration of N-substituted formamides nih.govwikipedia.org. This two-step sequence typically begins with the formylation of a primary amine, in this case, 3-isopropoxypropylamine, followed by the removal of water to yield the target isocyanide rsc.org.

Classical dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), phosgene, and its safer surrogates like diphosgene and triphosgene, often in the presence of a base such as triethylamine or pyridine nih.govwikipedia.orgrsc.org. The Hofmann carbylamine reaction, another historical approach, involves the reaction of a primary amine with chloroform and a strong base, which generates dichlorocarbene in situ to convert the amine to an isocyanide wikipedia.orgmdpi.com.

Contemporary methods have focused on developing milder, safer, and more sustainable reagents. p-Toluenesulfonyl chloride (TsCl) has emerged as a cost-effective and less toxic alternative to phosphorus- and phosgene-based reagents, particularly for non-sterically hindered aliphatic formamides rsc.orgrsc.org. Other modern reagent systems include the Burgess reagent, which is effective for substrates with sensitive functional groups, and the combination of triphenylphosphine (PPh₃) with iodine or other halogen sources rsc.orgthieme-connect.comrsc.org. These methods provide a versatile toolkit for the synthesis of various isocyanides, including those with alkoxyalkyl functionalities.

Direct Synthesis of this compound from Precursors

The most direct and practical synthesis of this compound involves the dehydration of its corresponding formamide precursor.

The precursor, N-formyl-3-isopropoxypropylamine, is readily prepared by the formylation of 3-isopropoxypropylamine. The subsequent dehydration is the critical step in forming the isocyano group.

The choice of dehydrating agent and reaction conditions is crucial for achieving high yield and purity. Several systems have been optimized for the dehydration of aliphatic formamides, which are directly applicable to the synthesis of this compound.

Phosphorus Oxychloride (POCl₃): This is a widely used and effective reagent that provides good yields for a variety of substrates nih.govrsc.org. The reaction is typically performed at low temperatures (e.g., 0 °C) in a chlorinated solvent like dichloromethane (DCM) with a tertiary amine base like triethylamine to neutralize the generated acid nih.govrsc.org.

p-Toluenesulfonyl Chloride (TsCl): Investigated as a "greener" alternative, TsCl is less toxic, cheaper, and results in a simplified work-up compared to POCl₃ rsc.orgrsc.org. It has been shown to give excellent yields (up to 98%) for non-sterically demanding aliphatic formamides rsc.org. The reaction is also less exothermic, which enhances safety, especially during scale-up rsc.org.

Triphenylphosphine (PPh₃) and Iodine: This combination serves as another effective dehydration system rsc.orgthieme-connect.com. The reaction proceeds under mild, ambient conditions and is suitable for a range of alkyl and aryl isocyanides thieme-connect.com.

Solvent choice has also been a focus of optimization. While DCM is common, more sustainable solvents like dimethyl carbonate (DMC) have been successfully employed, further reducing the environmental impact of the synthesis rsc.org.

| Reagent System | Typical Base | Common Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| POCl₃ | Triethylamine | Dichloromethane (DCM) | High yields, broad substrate scope | Toxic, exothermic reaction, hazardous waste | nih.govrsc.org |

| p-TsCl | Triethylamine, Pyridine | DCM, Dimethyl Carbonate (DMC) | Low cost, less toxic, high yields for aliphatic substrates, safer | Less effective for sterically hindered substrates | rsc.orgrsc.org |

| PPh₃ / I₂ | Triethylamine | Dichloromethane (DCM) | Mild conditions, readily available reagents | Generates phosphine oxide waste | rsc.orgthieme-connect.com |

Scaling up isocyanide synthesis presents challenges related to reaction exothermicity, product purification, and handling of potentially odorous compounds. Recent innovations have addressed these issues. A key development is the use of more concentrated reaction mixtures (e.g., 2 M), which dramatically reduces reaction times from hours to minutes rsc.org. Furthermore, eliminating the traditional aqueous workup in favor of direct filtration over a silica plug simplifies the purification process, reduces solvent and water waste, and is highly amenable to large-scale production rsc.orgdigitellinc.com. This streamlined protocol has been successfully applied to syntheses on scales ranging from 100 mmol to 0.5 mol rsc.org.

The same principles that facilitate scale-up—namely, speed, efficiency, and simplified purification—also enable parallel synthesis for the creation of isocyanide libraries. The rapid, non-aqueous protocol has been adapted for use in 96-well microtiter plates, allowing for the high-throughput synthesis of diverse isocyanides on a 0.2 mmol scale rsc.org. This approach is invaluable for generating a wide range of functionalized isocyanides for applications in drug discovery and materials science rsc.orgresearchgate.net.

Beyond formamide dehydration, other methods can be considered for the synthesis of this compound.

Hofmann Carbylamine Reaction: This classic one-step method converts the primary amine, 3-isopropoxypropylamine, directly to the isocyanide using chloroform and a strong base like potassium tert-butoxide wikipedia.orgmdpi.com. While direct, this reaction can sometimes suffer from lower yields and the use of chlorinated solvents.

Nucleophilic Substitution: Another potential route involves the reaction of a 3-isopropoxypropyl halide with a cyanide salt. Historically, silver cyanide was used for this type of transformation nih.gov. More modern variations might employ trimethylsilyl cyanide (TMSCN) as the cyanide source in a reaction with the corresponding alcohol (3-isopropoxypropan-1-ol) or alkyl halide organic-chemistry.org.

Dehydration of N-Formyl-3-isopropoxypropylamine

Purification and Isolation Protocols for High-Purity this compound

The purification of this compound is most effectively accomplished using flash column chromatography. This method is a rapid form of preparative column chromatography that utilizes pressure to drive the solvent through the column, resulting in a faster and more efficient separation of the desired compound from impurities.

Following the synthesis of this compound, the reaction mixture is concentrated and then subjected to flash column chromatography for purification to obtain the pure product. researchgate.net

A general procedure for the synthesis of isocyanides, including this compound, has been described involving the dehydration of the corresponding formamide. researchgate.netrsc.org In one adaptation of this method, the formamide precursor is dissolved in a suitable solvent like dichloromethane, to which triethylamine is added at room temperature. The reaction mixture is then cooled in an ice bath before the dropwise addition of phosphorus oxychloride with vigorous stirring. The reaction is allowed to proceed at 0°C for a short duration, typically 5-10 minutes. rsc.org

Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is transferred to a silica column. The isocyanide product is then eluted using a gradient solvent system. A common gradient involves starting with 100% diethyl ether and progressively increasing the concentration of dichloromethane. rsc.org The fractions containing the purified isocyanide are collected, and the solvent is removed under reduced pressure to afford the pure this compound as a liquid. researchgate.netrsc.org

The successful synthesis and purification of this compound have been reported on both a 0.2 mmol and a 1.0 mmol scale, with high yields. researchgate.net

Table 1: Synthesis and Yield of this compound

| Scale (mmol) | Product Weight (mg) | Yield (%) |

| 0.2 | 22.9 | 90 |

| 1.0 | 118 | 93 |

The identity and purity of the isolated this compound can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 2: Analytical Data for this compound

| Analysis | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.59 – 3.44 (m, 5H), 1.91 – 1.82 (m, 2H), 1.12 (d, J = 6.2 Hz, 6H) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 155.7 (t, J = 5.7 Hz), 71.7, 63.3, 38.6 (t, J = 6.5 Hz), 29.6, 21.9 |

| HRMS (ESI) m/z | Calculated for C₇H₁₄NO [M+H]⁺: 128.1070; Found: 128.1071 |

Reactivity and Mechanistic Investigations of 1 Isocyano 3 Isopropoxypropane

Nucleophilic Reactivity of the Isocyano Group in Organic Transformations

The terminal carbon of the isocyano group in 1-Isocyano-3-isopropoxypropane possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to engage in reactions with various electrophiles. One of the fundamental reactions showcasing this nucleophilicity is the substitution reaction with alkyl halides, which proceeds via an SN2-type mechanism. nih.gov

In this process, the isocyanide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. This initial attack results in the formation of a highly reactive nitrilium ion intermediate. nih.gov Subsequent hydrolysis of this intermediate yields a stable N-substituted secondary amide. nih.gov This transformation represents an unconventional approach to amide synthesis, effectively utilizing the isocyanide as an "umpolung" (polarity-inverted) amide carbanion synthon. nih.gov The efficiency of this reaction is influenced by the steric hindrance of both the isocyanide and the alkyl halide, consistent with the SN2 pathway. nih.gov

| Isocyanide Reactant | Electrophile | Solvent/Conditions | Intermediate | Final Product |

|---|---|---|---|---|

| This compound | Methyl Iodide | Acetonitrile, H₂O | Nitrilium Iodide | N-(3-Isopropoxypropyl)acetamide |

| This compound | Benzyl Bromide | DMF, H₂O | Nitrilium Bromide | N-(3-Isopropoxypropyl)-2-phenylacetamide |

| Cyclohexyl Isocyanide | Ethyl Bromoacetate | THF, H₂O | Nitrilium Bromide | Ethyl 2-(cyclohexylamino)-2-oxoacetate |

Electrophilic Activation and Reactivity Profiles

While the isocyano carbon is nucleophilic, it can also exhibit electrophilic character, particularly upon activation. nih.govnih.gov This duality is central to its diverse reactivity. Electrophilic activation can be achieved through protonation by acids or coordination to Lewis acids and transition metals. This activation enhances the susceptibility of the isocyanide carbon to attack by nucleophiles.

The formation of the aforementioned nitrilium ion in SN2 reactions or in multi-component reactions like the Passerini and Ugi reactions is a prime example of an activated, electrophilic isocyanide-derived species. nih.gov This intermediate is readily trapped by a wide range of nucleophiles, including water, alcohols, amines, and carboxylates, leading to the formation of diverse molecular scaffolds. scripps.eduresearchgate.net This electrophilic nature is fundamental to the construction of complex molecules from simple isocyanide precursors.

Radical-Mediated Reactions Involving this compound

The isocyano group is an effective trap for radical species. researchgate.netnih.gov Reactions involving this compound with radical initiators would proceed via the addition of a radical to the terminal carbon, generating a key imidoyl radical intermediate. beilstein-journals.org This intermediate is not stable and will rapidly undergo further transformations, such as intermolecular trapping, hydrogen atom abstraction, or intramolecular cyclization, depending on the reaction conditions and the structure of the substrate. beilstein-journals.orgacs.org

For example, reactions with organotin or organosilicon radicals can lead to the formation of the imidoyl radical, which may subsequently fragment, eliminating the 3-isopropoxypropyl group as an alkyl radical. beilstein-journals.org This reactivity allows isocyanides to serve as radical acceptors and precursors to other radical species in cascade reaction sequences.

| Isocyanide | Radical Source | Initiator | Key Intermediate | Potential Product Type |

|---|---|---|---|---|

| This compound | Thiophenol | AIBN, Heat | Imidoyl Radical | Thioformimidate |

| This compound | Tributyltin Hydride | AIBN, Heat | Imidoyl Radical | Formimidoylstannane |

| Alkenyl Isocyanide | 2-Thioethanol | AIBN, Heat | Imidoyl Radical | Cyclic Amide (after cyclization and hydrolysis) beilstein-journals.org |

Participation in Multi-Component Reactions (MCRs) as a Key Component

This compound is expected to be an excellent component in isocyanide-based multi-component reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. The most prominent examples are the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR). acs.org

The Passerini reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. rsc.org The mechanism is thought to proceed via the formation of a hydrogen-bonded cluster of the carbonyl and carboxylic acid, which is then attacked by the isocyanide. rsc.org

The Ugi reaction extends this process by including an amine. It combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. nih.gov The reaction proceeds through the initial formation of an imine from the carbonyl and amine, followed by the nucleophilic attack of the isocyanide to form a nitrilium ion, which is then trapped by the carboxylate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) gives the final product. nih.govnih.gov The aliphatic and ether-containing nature of this compound makes it a suitable substrate for these transformations, leading to products with incorporated flexibility and a potential hydrogen bond acceptor site. nih.gov

| Reaction Type | Component 1 (Carbonyl) | Component 2 (Acid) | Component 3 (Amine) | Isocyanide | Expected Product |

|---|---|---|---|---|---|

| Passerini (P-3CR) | Benzaldehyde | Acetic Acid | - | This compound | 1-((3-Isopropoxypropyl)amino)-1-oxo-1-phenylmethan-2-yl acetate |

| Ugi (U-4CR) | Cyclohexanone | Benzoic Acid | Aniline | This compound | N-(1-(phenylamino)cyclohexyl)-N-(3-isopropoxypropyl)benzamide |

Isocyanide-Cyanide Rearrangements and Their Mechanistic Implications

Alkyl isocyanides such as this compound are thermodynamically less stable than their corresponding cyanide (nitrile) isomers. Upon heating, they can undergo a thermal rearrangement to form the more stable 3-isopropoxypropanenitrile. doubtnut.comdspaces.org

This isomerization is a unimolecular process that has been studied computationally for simple alkyl isocyanides. roaldhoffmann.com The mechanism does not involve the complete dissociation and recombination of the alkyl group. Instead, it proceeds through a transition state where the migrating alkyl group forms a three-membered ring with the carbon and nitrogen atoms. roaldhoffmann.com The alkyl group essentially pivots from the nitrogen to the carbon atom in an approximate semicircle around the C-N bond axis. roaldhoffmann.com The energy barrier for this rearrangement depends on the nature of the migrating alkyl group.

Cycloaddition Reactions and Annulation Strategies

Isocyanides are valuable partners in cycloaddition reactions, where they typically serve as a one-atom synthon. semanticscholar.org this compound can participate in various cycloaddition modes, most notably [4+1] and [3+2] cycloadditions, to construct five-membered heterocyclic rings.

In [4+1] cycloadditions , the isocyanide reacts with a four-atom conjugated system, such as an α,β-unsaturated nitro compound or a vinyl ketene, to form functionalized pyrroles, imidazoles, or oxazoles. rsc.org These reactions provide a powerful and direct route to important heterocyclic scaffolds.

[3+2] cycloadditions involve the reaction of the isocyanide with a 1,3-dipole. uchicago.eduwikipedia.org For example, reaction with a nitrone would yield an isoxazolidine (B1194047) derivative. A particularly well-known variant is the van Leusen reaction, where tosylmethyl isocyanide (TosMIC) reacts with electron-deficient alkenes to form pyrroles after elimination of the tosyl group. nih.gov While this compound lacks the activating tosyl group, it could still participate in mechanistically related cycloadditions with suitably activated dipolarophiles.

| Reaction Type | Isocyanide | Reaction Partner | Product Heterocycle |

|---|---|---|---|

| [4+1] Cycloaddition | This compound | Conjugated Azadiene | Pyrrole |

| [3+2] Cycloaddition | This compound | Azomethine Ylide | Pyrroline |

| [3+2] Cycloaddition | This compound | Nitrile Oxide | Oxadiazole |

Applications of 1 Isocyano 3 Isopropoxypropane in Advanced Organic Synthesis

Role as a Building Block for the Construction of Diverse Heterocyclic Frameworks

Isocyanides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles through multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, as well as various cycloaddition reactions. nih.govnih.gov These reactions are powerful tools for generating molecular diversity and constructing complex ring systems in a single step. However, specific studies detailing the use of 1-Isocyano-3-isopropoxypropane as a building block in the synthesis of diverse heterocyclic frameworks have not been reported in the scientific literature.

Utilization in the Diversification and Complexity Generation of Molecular Structures

The isocyanide group's unique reactivity allows for the introduction of both carbon and nitrogen atoms into a molecule, making it a valuable tool for generating molecular complexity. frontiersin.org MCRs involving isocyanides are particularly effective in diversity-oriented synthesis, enabling the rapid creation of large libraries of structurally diverse molecules. nih.gov While the potential for this compound to be used in such strategies exists due to its functional group, there is no specific documented evidence of its utilization for the diversification and complexity generation of molecular structures in published research.

Synthetic Precursor for Advanced Materials

The polymerization of isocyanides can lead to the formation of unique helical polymers known as poly(isocyanide)s. These materials have shown potential in various applications due to their rigid rod-like structures and chiroptical properties. The pendant group on the isocyanide monomer plays a crucial role in determining the properties of the resulting polymer. The isopropoxypropyl group in this compound could potentially impart specific solubility and thermal properties to a corresponding polymer. However, there are no available studies on the synthesis or characterization of polymers derived from this compound.

Application in the Synthesis of Agrochemical Intermediates

Many biologically active compounds, including some agrochemicals, contain nitrogen-based functional groups and heterocyclic cores. The isocyanide moiety can be a useful synthon for introducing such features. Nevertheless, a review of the agrochemical literature and patent databases does not indicate any specific application of this compound in the synthesis of agrochemical intermediates.

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry heavily relies on robust and versatile reactions to generate large libraries of compounds for high-throughput screening. nih.gov Isocyanide-based multicomponent reactions are ideally suited for this purpose due to their efficiency and the ability to introduce multiple points of diversity. frontiersin.org Although functionalized isocyanides are valuable building blocks in combinatorial synthesis, there are no specific reports of libraries being constructed using this compound.

Catalytic Applications of this compound and its Derivatives

Isocyanides are known to act as ligands for a variety of transition metals, forming stable complexes that can exhibit catalytic activity. mdpi.com The electronic and steric properties of the isocyanide ligand can significantly influence the behavior of the metal center. Palladium-isocyanide complexes, for instance, have been explored in cross-coupling and insertion reactions. mdpi.commdpi.com There is, however, no documented research on the synthesis of metal complexes with this compound as a ligand or the catalytic applications of any such derivatives.

Spectroscopic and Structural Elucidation Methodologies for 1 Isocyano 3 Isopropoxypropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.

¹H NMR spectroscopy of 1-Isocyano-3-isopropoxypropane would be expected to provide distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal would allow for the assignment of protons to their specific locations within the structure.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| (CH₃)₂CH- | ~1.15 | Doublet | ~6.0 | 6H |

| -OCH(CH₃)₂ | ~3.60 | Septet | ~6.0 | 1H |

| -CH₂-CH₂-NC | ~1.90 | Quintet | ~6.5 | 2H |

| -O-CH₂- | ~3.50 | Triplet | ~6.5 | 2H |

| -CH₂-NC | ~3.45 | Triplet | ~6.5 | 2H |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of the isocyano carbon is particularly characteristic and falls in a specific region of the ¹³C NMR spectrum.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| (CH₃)₂CH- | ~22 |

| -OCH(CH₃)₂ | ~72 |

| -CH₂-CH₂-NC | ~30 |

| -O-CH₂- | ~68 |

| -CH₂-NC | ~45 |

| -NC | ~155-165 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₁₃NO, the expected molecular weight is approximately 127.19 g/mol . Electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of bonds within the molecule. For the simpler analogue, n-propyl isocyanide (C₄H₇N), the molecular weight is 69.11 g/mol . nist.govnist.gov

Expected Fragmentation Pattern for this compound

| m/z | Possible Fragment Ion |

| 127 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 84 | [M - C₃H₇]⁺ |

| 70 | [M - C₃H₇O]⁺ |

| 59 | [C₃H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The isocyano (-N≡C) group exhibits a very strong and characteristic absorption band in a region of the IR spectrum where few other functional groups absorb, making it readily identifiable. The presence of the ether linkage (-C-O-C-) would also be confirmed by its characteristic stretching vibration. The formation of hydrogen bonds between isocyanides and protic solvents like alcohols can be observed via IR spectroscopy. acs.org

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Isocyano (-N≡C) | Stretching | 2150 - 2100 (strong, sharp) |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C-O (ether) | Stretching | 1150 - 1085 |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Adducts

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, this method is invaluable for studying the solid-state structures of its derivatives, metal complexes, and adducts. researchgate.net The analysis of crystal structures provides definitive information on bond lengths, bond angles, and intermolecular interactions. nih.gov

For instance, the co-crystallization of isocyanides with other molecules can reveal noncovalent interactions such as hydrogen bonds and halogen bonds. acs.orgacs.org The isocyano carbon can act as an acceptor for these interactions, which can be crucial in understanding the compound's reactivity and its behavior in different chemical environments. acs.orgacs.org The Cambridge Structural Database (CSD) is a significant repository of crystallographic data, containing over 1.2 million structures, which serves as a vital tool for studying these intermolecular interactions. acs.org The study of isocyanide crystal structures can also provide insights into the mechanisms of famous isocyanide-based reactions like the Ugi and Passerini reactions. nih.gov

Computational and Theoretical Studies of 1 Isocyano 3 Isopropoxypropane

Quantum-Chemical Calculations for Reaction Mechanism Elucidation

Quantum-chemical calculations are a powerful tool for understanding the intricate details of chemical reactions at the molecular level. For a molecule like 1-isocyano-3-isopropoxypropane, these calculations can provide deep insights into the mechanisms of reactions in which it participates. Isocyanides are known for their versatile reactivity, particularly in multicomponent reactions like the Passerini and Ugi reactions. acs.org

Table 1: Illustrative Data from a Hypothetical Quantum-Chemical Calculation for the Acid-Catalyzed Hydrolysis of an Aliphatic Isocyanide

| Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | R-NC + H₃O⁺ | 0.0 | Reactants |

| 2 | [R-N=C-H]⁺ + H₂O | -5.2 | Protonated Isocyanide |

| 3 | Transition State 1 | +15.8 | Water attacking the isocyano carbon |

| 4 | [R-N=CH(OH₂)]⁺ | -10.1 | Intermediate |

| 5 | Transition State 2 | +8.5 | Proton transfer |

| 6 | R-NH-CHO + H₃O⁺ | -25.3 | Products (Formamide) |

| Note: This data is hypothetical and serves to illustrate the type of information obtained from quantum-chemical calculations. |

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.comnih.gov For this compound, DFT calculations can provide valuable information about its geometry, bond lengths, bond angles, and electronic properties.

The isocyanide functional group (-N≡C) has a unique electronic structure that can be described by resonance, contributing to its reactivity. DFT can be used to calculate the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles. scispace.com Furthermore, DFT can be employed to determine properties such as dipole moment and polarizability, which influence the intermolecular interactions of the compound.

Table 2: Predicted Molecular Properties of a Generic Aliphatic Isocyanide from DFT Calculations

| Property | Calculated Value |

| C≡N Bond Length | ~1.17 Å |

| C-N-C Bond Angle | ~180° |

| Dipole Moment | ~3.5 D |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Note: These values are representative for simple aliphatic isocyanides and would be expected to be similar for this compound. |

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of single bonds, this compound is a flexible molecule that can exist in various conformations. libretexts.orgyoutube.com Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.orgyoutube.com By systematically rotating the dihedral angles of the molecule, computational methods can identify the most stable, low-energy conformations. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred shape.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformational states at a given temperature. For this compound, MD simulations could reveal how the isopropoxypropane chain folds and interacts with the isocyano group, and how this might be influenced by a solvent.

Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. mit.edu For this compound, these methods can be used to forecast how it will behave in different chemical environments. By analyzing the electronic and steric properties of the molecule, it is possible to predict which sites are most likely to react.

For example, the isocyano carbon is known to be susceptible to both nucleophilic and electrophilic attack. Computational models can quantify the electrophilicity and nucleophilicity of different atoms within the molecule, providing a basis for predicting regioselectivity in reactions. Furthermore, by calculating the energy barriers for different potential reaction pathways, it is possible to predict which products are most likely to form.

In Silico Design of Novel Transformations and Derivatives

The insights gained from computational studies can be leveraged for the in silico design of new molecules and reactions. acs.org By understanding the structure-activity relationships of this compound, medicinal chemists could design derivatives with enhanced biological activity. For instance, if the isopropoxy group is found to be important for binding to a biological target, computational models could be used to explore other alkoxy substituents that might improve this interaction.

Similarly, a detailed understanding of the reaction mechanisms of this compound can inspire the design of novel synthetic transformations. By computationally screening different catalysts or reaction conditions, it may be possible to discover new ways to functionalize the molecule or to use it as a building block in the synthesis of more complex structures.

Future Research Directions and Emerging Trends in 1 Isocyano 3 Isopropoxypropane Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of isocyanides has traditionally relied on methods that can be hazardous and generate significant waste. rsc.orgchemrxiv.org A primary focus of future research will be the development of greener and more sustainable synthetic protocols for 1-isocyano-3-isopropoxypropane. Current research in the broader field of isocyanide synthesis points towards several promising avenues.

One approach involves the dehydration of the corresponding N-(3-isopropoxypropyl)formamide. While classic dehydrating agents like phosphorus oxychloride (POCl₃) and phosgene derivatives are effective, they are also highly toxic and produce corrosive byproducts. rsc.orgwikipedia.org Recent advancements have demonstrated that reagents such as p-toluenesulfonyl chloride (p-TsCl) can be a more environmentally friendly alternative, offering simplified reaction protocols and work-ups. rsc.orgnih.gov Another sustainable method that has gained traction is the use of phosphorus oxychloride in the presence of triethylamine as a solvent, which allows for rapid and high-yield synthesis with minimal waste. nih.govmdpi.com

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents another eco-friendly synthetic route that minimizes solvent use. nih.gov Investigating these greener methods for the synthesis of this compound could lead to more efficient, safer, and scalable production. A comparison of potential sustainable reagents is presented in Table 1.

| Dehydrating Reagent | Advantages | Disadvantages |

| Phosphorus oxychloride (POCl₃) | High reactivity, readily available | Toxic, corrosive byproducts |

| p-Toluenesulfonyl chloride (p-TsCl) | Less toxic, cheaper, simplified work-up | May require longer reaction times |

| Diphosgene | Effective | Highly toxic |

| Burgess Reagent | Mild and selective | Expensive |

This table presents a comparative overview of dehydrating agents for isocyanide synthesis.

Exploration of Novel Reactivities and Unprecedented Transformations

The isocyanide functional group is known for its dual electronic character, behaving as both a nucleophile and an electrophile, and even participating in radical reactions. nih.govnih.gov This versatility allows isocyanides to engage in a wide array of chemical transformations, many of which remain to be explored for this compound.

Future research will likely delve into uncovering novel reactivities of this compound. For instance, the isocyanide group can undergo insertion reactions into metal-carbon or metal-heteroatom bonds, a property that is highly valuable in palladium-catalyzed cross-coupling reactions. mdpi.com Exploring the participation of this compound in such catalytic cycles could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming methodologies.

Furthermore, the unique reactivity of isocyanides in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offers a powerful tool for rapidly building molecular complexity. wikipedia.orgnih.gov Investigating the behavior of this compound in these and other MCRs could yield novel heterocyclic scaffolds and other complex molecules of potential interest in medicinal chemistry and materials science. Recent studies have also highlighted the ability of isocyanides to participate in visible-light photocatalytic reactions, opening up new avenues for their application in organic synthesis under mild and environmentally friendly conditions. nih.gov

Expansion of Synthetic Utility in Complex Target Molecule Synthesis

Isocyanides are valuable building blocks in the total synthesis of natural products and other complex organic molecules. researchgate.netsemanticscholar.orgsmu.ac.za The isopropoxypropane moiety of this compound could serve as a useful handle for introducing solubility or directing steric interactions during complex syntheses. Future work will likely focus on incorporating this building block into the synthesis of biologically active molecules and novel functional materials.

The versatility of the isocyanide group allows for its transformation into a variety of other functional groups, making it a strategic linchpin in a synthetic sequence. For example, isocyanides can be readily hydrolyzed to formamides or reduced to amines. wikipedia.org This reactivity, coupled with the potential for creating complex structures through MCRs, makes this compound an attractive starting material for target-oriented synthesis. The development of new reactions that leverage the unique properties of this compound will expand its utility in constructing intricate molecular architectures. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The often unpleasant odor and potential instability of isocyanides have historically limited their widespread use in laboratory and industrial settings. rsc.orgresearchgate.netrsc.org Continuous flow chemistry offers a compelling solution to these challenges by enabling the in-situ generation and immediate consumption of reactive intermediates in a closed system. rsc.orgchemrxiv.orgresearchgate.netrsc.org

Future research will undoubtedly focus on integrating the synthesis and subsequent reactions of this compound into flow chemistry platforms. This approach not only enhances safety by minimizing operator exposure but also allows for precise control over reaction parameters, often leading to improved yields and purities. chemrxiv.org Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the exploration of this compound's reactivity and its application in the rapid synthesis of compound libraries for screening purposes. rsc.org The benefits of flow chemistry for isocyanide synthesis are summarized in Table 2.

| Feature | Benefit in Isocyanide Synthesis |

| Enclosed System | Minimizes exposure to unpleasant odors and toxic fumes |

| Precise Control | Allows for fine-tuning of temperature, pressure, and reaction time |

| In-situ Generation and Use | Avoids the need to isolate and store potentially unstable isocyanides |

| Scalability | Facilitates easier scaling of reactions from laboratory to production quantities |

This table highlights the advantages of employing flow chemistry for the synthesis and application of isocyanides.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the electronic structure and reaction mechanisms of this compound is crucial for predicting and controlling its chemical behavior. Future research will leverage advanced spectroscopic and computational techniques to gain deeper insights into these aspects.

Spectroscopically, isocyanides exhibit a characteristic strong absorption in the infrared (IR) spectrum between 2165 and 2110 cm⁻¹. wikipedia.org Advanced NMR techniques can be employed to probe the electronic environment of the isocyanide carbon and nitrogen atoms, providing valuable information about bonding and reactivity. wikipedia.org

Computationally, Density Functional Theory (DFT) and other high-level theoretical methods are powerful tools for elucidating reaction pathways, transition state geometries, and activation energies. researchgate.netresearchgate.netacs.orgacs.org Such studies can help to rationalize observed reactivities and guide the design of new experiments. For instance, computational analysis can shed light on the subtle intermolecular interactions, such as hydrogen and halogen bonding, that the isocyanide group can participate in, which can be crucial for understanding its role in catalysis and molecular recognition. nih.govacs.org A deeper mechanistic understanding will undoubtedly accelerate the discovery of novel transformations and applications for this compound.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-Isocyano-3-isopropoxypropane in multicomponent reactions?

Answer:

The synthesis of this compound can be optimized using multicomponent reactions (MCRs). Start by identifying precursor reagents (e.g., isocyanides, alcohols, and alkylating agents) and testing solvent systems (polar aprotic solvents like DMF or THF). Control reaction temperature (typically 0–25°C) and monitor progress via TLC or in-situ IR spectroscopy for isocyanide peak detection (~2100–2200 cm⁻¹). Reference protocols from MCR-focused studies, such as those in carbohydrate synthesis, which emphasize stoichiometric ratios and catalyst selection (e.g., Lewis acids) to improve yields .

Advanced: How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Answer:

Density functional theory (DFT) calculations can model the compound’s electronic structure to predict regioselectivity in cycloadditions. Optimize molecular geometry using software like Gaussian or ORCA, focusing on frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions experimentally by comparing computed activation energies with kinetic data from differential scanning calorimetry (DSC) or stopped-flow spectroscopy. Cross-reference computational results with literature on analogous isocyanides to refine parameters .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify proton environments (e.g., isopropoxy methyl groups at δ 1.0–1.2 ppm) and isocyanide carbon signals (δ 120–130 ppm).

- IR Spectroscopy : Confirm the isocyanide functional group (~2150 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility by reporting solvent, instrument parameters, and purity thresholds (>95%) .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of this compound across solvent systems?

Answer:

Apply the PICO framework to structure comparative studies:

- Population : Reactions involving this compound.

- Intervention/Comparison : Test polar vs. nonpolar solvents (e.g., DMSO vs. toluene).

- Outcome : Catalytic efficiency (turnover number, yield).

Use design-of-experiments (DoE) methodologies to isolate solvent effects from confounding variables (e.g., temperature, catalyst loading). Analyze discrepancies via Arrhenius plots to distinguish kinetic vs. thermodynamic control .

Basic: How to ensure reproducibility in synthesizing this compound?

Answer:

Document all variables systematically:

- Reagent Purity : Use ≥98% purity reagents; validate via GC-MS.

- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar).

- Protocol Adherence : Follow literature methods (e.g., Ahmadianmoghaddam’s MCR protocols) and include step-by-step procedural details in supplementary materials .

Advanced: What experimental controls are essential when investigating stereochemical outcomes in reactions involving this compound?

Answer:

Implement:

- Chiral Stationary Phase HPLC : To quantify enantiomeric excess.

- Deuterated Solvent NMR : Track diastereomer formation.

- Negative Controls : Run parallel reactions without catalysts to identify background reactivity.

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design robustness, particularly when comparing stereochemical data across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.